molecular formula C14H11F3N2OS B7890329 CID 2726824

CID 2726824

Cat. No. B7890329
M. Wt: 312.31 g/mol
InChI Key: KLGQSVMIPOVQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2726824 is a useful research compound. Its molecular formula is C14H11F3N2OS and its molecular weight is 312.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2726824 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2726824 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tankyrase Inhibition

XAV 939 is a potent tankyrase (TNKS) inhibitor . Tankyrases are proteins involved in various cellular processes, including telomere length regulation and Wnt signaling. By inhibiting these proteins, XAV 939 can impact these processes, which has implications for cancer research and treatment.

Antagonizing Wnt Signaling

XAV 939 antagonizes Wnt signaling via stimulation of β-catenin degradation and stabilization of axin . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with several types of cancer.

Cancer Research

Given its effects on tankyrase and Wnt signaling, XAV 939 has significant potential in cancer research. For instance, it has been shown to inhibit the proliferation of the β-catenin-dependent colon carcinoma cell line DLD-1 .

Cardiomyocyte Differentiation

XAV 939 promotes cardiomyocyte differentiation in mesoderm progenitor cells . This could have potential applications in regenerative medicine, particularly in the treatment of heart diseases.

Neuronal Differentiation

XAV 939 is also used in neuronal differentiation protocols . This suggests that it could be used in research into neurodegenerative diseases and potentially in the development of treatments for these conditions.

Mechanism of Action

Target of Action

CID 2726824, also known as 2-[4-(trifluoromethyl)phenyl]-1H,4H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one , is a complex compound with a unique structure The primary targets of this compound are currently unknown

Mode of Action

These interactions could potentially lead to changes in the conformation or activity of the target proteins or enzymes .

Action Environment

The action, efficacy, and stability of CID 2726824 could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or compounds, and the temperature. Specific details about how these factors influence the action of cid 2726824 are currently unknown .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGQSVMIPOVQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2726824

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.